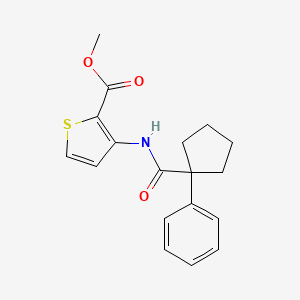

Methyl 3-((phenylcyclopentyl)carbonylamino)thiophene-2-carboxylate

CAS No.: 1024523-08-7

Cat. No.: VC5942868

Molecular Formula: C18H19NO3S

Molecular Weight: 329.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1024523-08-7 |

|---|---|

| Molecular Formula | C18H19NO3S |

| Molecular Weight | 329.41 |

| IUPAC Name | methyl 3-[(1-phenylcyclopentanecarbonyl)amino]thiophene-2-carboxylate |

| Standard InChI | InChI=1S/C18H19NO3S/c1-22-16(20)15-14(9-12-23-15)19-17(21)18(10-5-6-11-18)13-7-3-2-4-8-13/h2-4,7-9,12H,5-6,10-11H2,1H3,(H,19,21) |

| Standard InChI Key | KRJABKDPFYZNLF-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CS1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound’s molecular formula is C₁₈H₁₉NO₃S, yielding a molecular weight of 329.4 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07) . Its IUPAC name, methyl 3-[(1-phenylcyclopentanecarbonyl)amino]thiophene-2-carboxylate, reflects the integration of a thiophene core with ester and amide functionalities .

Structural Features

-

Thiophene backbone: Provides aromaticity and planar geometry, facilitating π-π stacking in solid-state arrangements .

-

Methyl ester group: Enhances solubility in organic solvents and serves as a leaving group in nucleophilic substitutions.

-

Phenylcyclopentylcarbonylamino substituent: Introduces steric bulk and hydrophobic interactions, critical for biomolecular binding .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₉NO₃S | |

| Molecular Weight | 329.4 g/mol | |

| SMILES Notation | COC(=O)C1=C(C=C(S1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |

| InChIKey | Not publicly reported | — |

Physical and Chemical Properties

Solubility and Stability

The compound is stable under standard laboratory conditions (20–25°C) but degrades upon exposure to strong oxidizers, producing carbon/sulfur oxides . Solubility data remain unreported, though its ester and amide groups suggest moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Spectroscopic Data

-

IR: Expected peaks include ν(C=O) at ~1,700 cm⁻¹ (ester) and ~1,650 cm⁻¹ (amide), with ν(N–H) at ~3,300 cm⁻¹ .

-

NMR: Thiophene protons (δ 6.8–7.5 ppm), methyl ester (δ 3.8 ppm), and cyclopentyl groups (δ 1.5–2.5 ppm) .

Precautionary Measures

-

Personal protective equipment (PPE): Nitrile gloves, goggles, and respiratory masks .

-

First aid: Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Research Applications and Biological Relevance

Kinase Inhibition

Thiophene carboxylates are explored as p21-activated kinase (PAK) inhibitors, with structural analogs showing IC₅₀ values <100 nM in biochemical assays . The phenylcyclopentyl group may enhance binding affinity to hydrophobic kinase pockets .

Crystallographic Insights

X-ray studies of related compounds reveal intramolecular N–H⋯O hydrogen bonds forming S(6) motifs, stabilizing crystal lattices . For Methyl 3-((phenylcyclopentyl)carbonylamino)thiophene-2-carboxylate, similar interactions likely contribute to its solid-state stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume